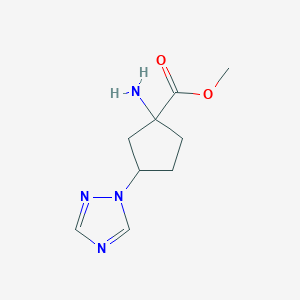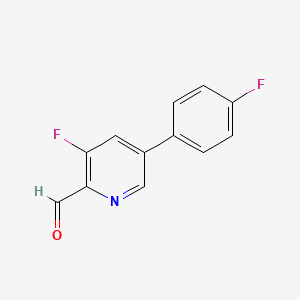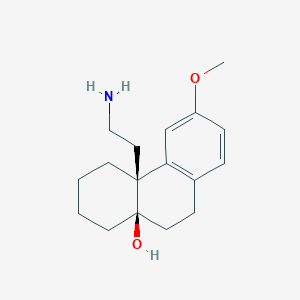
(S)-5-(Oxiran-2-ylmethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(Oxiran-2-ylmethoxy)quinoline is a chemical compound that features a quinoline ring substituted with an oxirane (epoxide) group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxirane group makes it reactive and useful for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Oxiran-2-ylmethoxy)quinoline typically involves the reaction of a quinoline derivative with an epoxide precursor. One common method is the reaction of 5-hydroxyquinoline with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(Oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions due to the presence of the reactive oxirane group. These reactions include:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amino alcohols, glycols, and thioethers, respectively.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different chemical and biological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Amino alcohols, glycols, and thioethers.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
(S)-5-(Oxiran-2-ylmethoxy)quinoline has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its reactive oxirane group.
Mécanisme D'action
The mechanism of action of (S)-5-(Oxiran-2-ylmethoxy)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Oxiran-2-ylmethoxy)aniline: This compound has a similar structure but with an aniline group instead of a quinoline ring.
4-(Oxiran-2-ylmethoxy)cinnoline: This compound features a cinnoline ring, which is structurally related to quinoline.
Uniqueness
(S)-5-(Oxiran-2-ylmethoxy)quinoline is unique due to the combination of the quinoline ring and the oxirane group. This combination imparts distinct chemical reactivity and potential biological activity. The quinoline ring is known for its diverse pharmacological properties, while the oxirane group provides a site for further chemical modifications, making the compound versatile for various applications.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
5-[[(2S)-oxiran-2-yl]methoxy]quinoline |
InChI |
InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m0/s1 |
Clé InChI |
MMRYHBTWIHLITG-VIFPVBQESA-N |
SMILES isomérique |
C1[C@H](O1)COC2=CC=CC3=C2C=CC=N3 |
SMILES canonique |
C1C(O1)COC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,6R,7R)-1,2,10,11,12-Pentamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,5-diol](/img/structure/B13066747.png)






amine](/img/structure/B13066795.png)

![3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13066800.png)




